molecular formula C13H17N5O2S B4660706 N~1~-ALLYL-2-({5-[1-(3-METHYL-1H-PYRAZOL-1-YL)ETHYL]-1,3,4-OXADIAZOL-2-YL}SULFANYL)ACETAMIDE

N~1~-ALLYL-2-({5-[1-(3-METHYL-1H-PYRAZOL-1-YL)ETHYL]-1,3,4-OXADIAZOL-2-YL}SULFANYL)ACETAMIDE

Cat. No.: B4660706
M. Wt: 307.37 g/mol
InChI Key: FHKQJRXKXYPTAG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N~1~-ALLYL-2-({5-[1-(3-METHYL-1H-PYRAZOL-1-YL)ETHYL]-1,3,4-OXADIAZOL-2-YL}SULFANYL)ACETAMIDE is a complex organic compound that features a pyrazole ring, an oxadiazole ring, and an acetamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-ALLYL-2-({5-[1-(3-METHYL-1H-PYRAZOL-1-YL)ETHYL]-1,3,4-OXADIAZOL-2-YL}SULFANYL)ACETAMIDE typically involves multiple steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic conditions.

    Formation of the Oxadiazole Ring: The oxadiazole ring is often formed by the cyclization of a hydrazide with a carboxylic acid derivative in the presence of a dehydrating agent.

    Coupling Reactions: The pyrazole and oxadiazole intermediates are then coupled using a suitable linker, such as a thioether, to form the final compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N~1~-ALLYL-2-({5-[1-(3-METHYL-1H-PYRAZOL-1-YL)ETHYL]-1,3,4-OXADIAZOL-2-YL}SULFANYL)ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the thioether linkage can be oxidized to form sulfoxides or sulfones.

    Reduction: The oxadiazole ring can be reduced under specific conditions to yield different products.

    Substitution: The acetamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH~4~) or sodium borohydride (NaBH~4~) can be used.

    Substitution: Nucleophiles like amines, thiols, or alcohols can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thioether linkage can yield sulfoxides or sulfones, while reduction of the oxadiazole ring can produce various reduced derivatives.

Scientific Research Applications

N~1~-ALLYL-2-({5-[1-(3-METHYL-1H-PYRAZOL-1-YL)ETHYL]-1,3,4-OXADIAZOL-2-YL}SULFANYL)ACETAMIDE has several scientific research applications:

    Medicinal Chemistry: This compound can be explored for its potential as a drug candidate due to its unique structural features and potential biological activity.

    Organic Synthesis: It can be used as a building block for the synthesis of more complex molecules.

    Material Science: The compound’s unique properties may make it suitable for use in the development of new materials with specific functionalities.

Mechanism of Action

The mechanism of action of N1-ALLYL-2-({5-[1-(3-METHYL-1H-PYRAZOL-1-YL)ETHYL]-1,3,4-OXADIAZOL-2-YL}SULFANYL)ACETAMIDE is not fully understood, but it is believed to interact with specific molecular targets and pathways. The pyrazole and oxadiazole rings may play a role in binding to enzymes or receptors, thereby modulating their activity. Further research is needed to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

N~1~-ALLYL-2-({5-[1-(3-METHYL-1H-PYRAZOL-1-YL)ETHYL]-1,3,4-OXADIAZOL-2-YL}SULFANYL)ACETAMIDE can be compared with other similar compounds such as:

    N-(5-Methyl-1H-pyrazol-3-yl)acetamide: This compound shares the pyrazole and acetamide groups but lacks the oxadiazole ring.

    2-(5-Methyl-1H-pyrazol-1-yl)acetamide: Similar to the above compound but with different substitution patterns on the pyrazole ring.

The uniqueness of N1-ALLYL-2-({5-[1-(3-METHYL-1H-PYRAZOL-1-YL)ETHYL]-1,3,4-OXADIAZOL-2-YL}SULFANYL)ACETAMIDE lies in its combination of the pyrazole, oxadiazole, and acetamide groups, which may confer distinct chemical and biological properties.

Properties

IUPAC Name

2-[[5-[1-(3-methylpyrazol-1-yl)ethyl]-1,3,4-oxadiazol-2-yl]sulfanyl]-N-prop-2-enylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N5O2S/c1-4-6-14-11(19)8-21-13-16-15-12(20-13)10(3)18-7-5-9(2)17-18/h4-5,7,10H,1,6,8H2,2-3H3,(H,14,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHKQJRXKXYPTAG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C=C1)C(C)C2=NN=C(O2)SCC(=O)NCC=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N5O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N~1~-ALLYL-2-({5-[1-(3-METHYL-1H-PYRAZOL-1-YL)ETHYL]-1,3,4-OXADIAZOL-2-YL}SULFANYL)ACETAMIDE
Reactant of Route 2
Reactant of Route 2
N~1~-ALLYL-2-({5-[1-(3-METHYL-1H-PYRAZOL-1-YL)ETHYL]-1,3,4-OXADIAZOL-2-YL}SULFANYL)ACETAMIDE
Reactant of Route 3
Reactant of Route 3
N~1~-ALLYL-2-({5-[1-(3-METHYL-1H-PYRAZOL-1-YL)ETHYL]-1,3,4-OXADIAZOL-2-YL}SULFANYL)ACETAMIDE
Reactant of Route 4
Reactant of Route 4
N~1~-ALLYL-2-({5-[1-(3-METHYL-1H-PYRAZOL-1-YL)ETHYL]-1,3,4-OXADIAZOL-2-YL}SULFANYL)ACETAMIDE
Reactant of Route 5
Reactant of Route 5
N~1~-ALLYL-2-({5-[1-(3-METHYL-1H-PYRAZOL-1-YL)ETHYL]-1,3,4-OXADIAZOL-2-YL}SULFANYL)ACETAMIDE
Reactant of Route 6
Reactant of Route 6
N~1~-ALLYL-2-({5-[1-(3-METHYL-1H-PYRAZOL-1-YL)ETHYL]-1,3,4-OXADIAZOL-2-YL}SULFANYL)ACETAMIDE

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